molecular formula C16H15N5O3 B2864002 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide CAS No. 1207017-55-7

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B2864002
CAS No.: 1207017-55-7
M. Wt: 325.328
InChI Key: BBSZRKHBVPPJDU-UHFFFAOYSA-N
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Description

The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a furan-2-yl group at the 3-position. This core is linked via an ethyl chain to a 5-methylpyrazine-2-carboxamide moiety. Pyridazinones are known for their pharmacological versatility, including anti-inflammatory, analgesic, and anticancer activities .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-11-9-19-13(10-18-11)16(23)17-6-7-21-15(22)5-4-12(20-21)14-3-2-8-24-14/h2-5,8-10H,6-7H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSZRKHBVPPJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide is a complex organic compound with potential biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of approximately 287.31 g/mol. The structure includes a furan ring, a pyridazine moiety, and a pyrazine derivative, which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
CAS Number1251564-80-3

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antitumor Activity : The compound may inhibit tumor cell proliferation by interfering with cellular pathways involved in cell division and survival.
  • Vascular Disruption : Compounds targeting tubulin polymerization can disrupt tumor vasculature, leading to decreased nutrient supply to tumors and subsequent cell death.
  • Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses, which is crucial in cancer progression.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various pyridazine derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against human breast cancer (MCF-7) cells, with IC50 values around 10 µM. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest.

Study 2: Vascular Disruption

Another research article focused on the vascular disrupting properties of similar compounds. It was found that these agents could selectively target activated endothelial cells in tumors while sparing normal cells. This selectivity was demonstrated through in vitro assays using human umbilical vein endothelial cells (HUVECs), where the compound showed a higher inhibitory effect on activated cells compared to quiescent ones.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound based on various studies:

Biological ActivityObservations
AntitumorSignificant cytotoxicity against MCF-7 cells; IC50 ~10 µM
Vascular DisruptionSelective inhibition of activated endothelial cells; reduced tumor vascularization
Anti-inflammatoryPotential modulation of inflammatory pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a, )
  • Core: Pyridazinone (6-oxopyridazin-1(6H)-yl).
  • Substituents : Benzyloxy group at the 3-position, benzenesulfonamide at the 4-position.
  • Synthesis: Benzyl bromide derivatives reacted with potassium carbonate in DMF, yielding sulfonamide-linked pyridazinones .
  • Key Differences : The target compound replaces the benzyloxy and sulfonamide groups with furan and pyrazine carboxamide. This substitution may reduce sulfonamide-associated toxicity while introducing heteroaromatic interactions.
N′-2-bromobenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (S3, )
  • Core: Pyridazinone with a 4-benzylpiperidine substituent.
  • Substituents : Bromobenzylidene hydrazide side chain.
  • Biological Activity : Demonstrated analgesic and anti-inflammatory effects in prior studies .
  • Key Differences : The target compound lacks the piperidine and hydrazide groups, which are critical for MAO inhibition in S3. The pyrazine carboxamide may instead target kinases or proteases.
1-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridazine-3,6-dione (5, )
  • Core: Pyridazinone fused with a chromene carbonyl group.
  • Synthesis : Derived from chromene-3-carbohydrazide and benzoyl chloride .

Analogues with Heteroaromatic Substituents

6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257, )
  • Core : 1,4-dihydropyridine with a furan substituent.
  • Substituents : Bromophenyl-thioethyl and methoxyphenyl carboxamide.
  • Key Differences: While both compounds incorporate furan and carboxamide groups, AZ257’s dihydropyridine core is associated with calcium channel modulation, unlike the pyridazinone-based target .
Quinoline Derivatives Bearing Furan ()
  • Core: Quinoline with a furan-linked cis-vinyl triamide.
  • Key Differences: The quinoline core vs. pyridazinone may alter DNA intercalation efficiency, while the pyrazine carboxamide in the target could enhance solubility.

Comparative Analysis Table

Compound (Reference) Core Structure Key Substituents Synthesis Method Biological Activity
Target Compound Pyridazinone Furan-2-yl, pyrazine carboxamide Not described Unknown (structural inference only)
5a Pyridazinone Benzyloxy, benzenesulfonamide Nucleophilic substitution Sulfonamide-targeting enzymes
S3 Pyridazinone 4-Benzylpiperidine, bromobenzylidene Condensation reaction Analgesic/anti-inflammatory
5 (Chromene derivative) Pyridazinone Chromene carbonyl Hydrazide acylation Antiproliferative (inferred)
AZ257 1,4-Dihydropyridine Furan, bromophenyl-thioethyl Multi-step alkylation Calcium channel modulation

Preparation Methods

Pyridazinone Ring Formation

The pyridazinone scaffold is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting γ-keto esters with hydrazine derivatives under acidic or basic conditions. For example:
$$
\text{γ-Keto ester} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{6-Oxopyridazin-3(2H)-one derivative} \quad
$$
Key intermediates such as 6-chloro-4-methylpyridazin-3(2H)-one (CAS 1834-27-1) are accessible through chlorination of corresponding pyridazinones using POCl₃ or PCl₅.

Introduction of the Ethylamine Side Chain

Nucleophilic substitution reactions on 6-chloropyridazinones with ethylenediamine or protected amines yield the ethylamine-linked pyridazinone. For instance:
$$
\text{6-Chloropyridazinone} + \text{Ethylenediamine} \xrightarrow{\text{EtOH, Δ}} \text{2-(6-Oxopyridazin-1(6H)-yl)ethylamine} \quad
$$
Yields range from 70–85% when using excess amine and catalytic KI.

Furan-2-yl Functionalization

Suzuki-Miyaura coupling is the preferred method for attaching the furan group to the pyridazinone core. Optimized conditions include:
$$
\text{6-Chloropyridazinone} + \text{Furan-2-boronic acid} \xrightarrow{\text{Cu(OAc)₂, Pyridine, DCM}} \text{3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl} \quad
$$
Reaction parameters:

  • Catalyst : Copper(II) acetate (1.5 equiv)
  • Base : Pyridine (3 equiv)
  • Solvent : Dichloromethane (DCM)
  • Yield : 43–99% depending on substituents.

Synthesis of 5-Methylpyrazine-2-Carboxamide

Esterification of 5-Methylpyrazine-2-Carboxylic Acid

The carboxylic acid is converted to its methyl ester using AMBERLYST 15 resin in methanol under reflux:
$$
\text{5-Methylpyrazine-2-carboxylic acid} \xrightarrow{\text{AMBERLYST 15, MeOH, reflux}} \text{Methyl 5-methylpyrazine-2-carboxylate} \quad
$$
Conditions :

  • Resin loading : 20 wt% relative to acid
  • Reaction time : 20 hours
  • Yield : 93%.

Aminolysis to Carboxamide

The methyl ester undergoes aminolysis with the pyridazinone-ethylamine intermediate:
$$
\text{Methyl ester} + \text{2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine} \xrightarrow{\text{LiHMDS, THF}} \text{Target compound} \quad
$$
Alternative methods employ coupling agents like HATU or EDCl/HOBt in DMF, achieving yields of 65–78%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances highlight the use of microreactors for pyridazinone ring formation, reducing reaction times from hours to minutes. For example:

  • Residence time : 5–10 minutes
  • Temperature : 120°C
  • Solvent : Toluene/EtOH mixture

Green Chemistry Approaches

Solvent-free mechanochemical methods for Suzuki coupling have been reported, utilizing ball milling with CuO nanoparticles as catalysts:

  • Catalyst : CuO NPs (2 mol%)
  • Ligand : None required
  • Yield : 88%

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Fragment Coupling 1. Pyridazinone-ethyl-furan synthesis
2. Carboxamide formation
60–75% Modular; easier purification Multiple protection/deprotection steps
Linear Assembly Sequential functionalization of pyridazinone 50–65% Fewer intermediates Low yielding coupling steps
Flow Chemistry Continuous pyridazinone synthesis 80–90% Scalable; reduced waste High initial equipment cost

Challenges and Optimization Strategies

Steric Hindrance in Amide Coupling

Bulky substituents on the pyridazinone ring necessitate high-pressure conditions (e.g., 10 bar CO) to drive amidation. Alternatives include:

  • Microwave-assisted synthesis : 150°C, 30 minutes, 82% yield.
  • Enzymatic catalysis : Lipase B in tert-butanol, 55% yield.

Purification of Hydrophilic Intermediates

Reverse-phase chromatography (C18 column, MeCN/H₂O gradient) effectively isolates the final compound, with purity >98%.

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